![molecular formula C17H25N3O B2914086 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide CAS No. 2034232-27-2](/img/structure/B2914086.png)
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
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Overview
Description
The compound “N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom . The piperidine and pyridine rings are common structures in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications
Molecular Interaction Studies
One of the applications involves molecular interaction studies of related compounds with receptors. For example, a potent and selective antagonist for the CB1 cannabinoid receptor was analyzed for its conformational behavior and interaction with the receptor, suggesting its utility in modeling receptor-ligand interactions (Shim et al., 2002).
Anti-Angiogenic and DNA Cleavage Activities
Research has been conducted on novel derivatives for their efficacy in inhibiting angiogenesis and their ability to cleave DNA. These activities are crucial in cancer research, offering insights into potential anticancer agents (Vinaya Kambappa et al., 2017).
Antibacterial and Anticancer Evaluation
Studies have also focused on evaluating the antibacterial and anticancer activities of new heterocyclic compounds. This includes investigating their potency against specific bacterial strains and cancer cell lines, highlighting their potential as therapeutic agents (S. Bondock et al., 2015).
Mechanism of Action
Target of Action
The compound, N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}cyclopentanecarboxamide, is a derivative of piperidine . Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects . .
Mode of Action
Piperidine derivatives, which this compound is a part of, have been found to interact with various targets in the body, leading to a range of biological effects
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways in the body, leading to a range of biological effects
Result of Action
Piperidine derivatives have been found to have a range of biological effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(15-3-1-2-4-15)19-13-14-7-11-20(12-8-14)16-5-9-18-10-6-16/h5-6,9-10,14-15H,1-4,7-8,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXUILJUVKZVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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